

structural Characterization Guide: 4-Bromo-2-chloro-6-methoxyphenol

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Compound of Interest

Compound Name: *4-Bromo-2-chloro-6-methoxyphenol*

CAS No.: *1827620-20-1*

Cat. No.: *B2874399*

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A Comparative Analysis of Halogen Bonding vs. Steric Locking in Guaiacol Derivatives Executive Summary & Structural Context

Target Molecule: **4-Bromo-2-chloro-6-methoxyphenol** CAS: 1827620-20-1 Core Challenge: This molecule represents a "frustrated" crystal packing system. It sits at the intersection of two competing supramolecular forces:

- The "Guaiacol Effect": The ortho-methoxy group typically locks the phenolic proton into an intramolecular hydrogen bond (), preventing the formation of standard intermolecular hydrogen-bonded sheets.
- The "Halogen Scaffolding": The ortho-chloro and para-bromo substituents introduce significant -hole potentials, promoting Type II Halogen

Halogen or Halogen

Oxygen interactions.

This guide compares the Target against its direct structural analogs to predict packing behavior and provides the definitive protocol for obtaining the missing X-ray data.

Comparative Data Analysis

To understand the target, we must analyze the "bracketing" molecules. The Target is essentially a hybrid of Analog A (removes the methoxy) and Analog B (removes the chlorine).

Table 1: Physicochemical & Crystallographic Comparison

Feature	Analog A: 4-Bromo-2-chlorophenol	Analog B: 4-Bromo-2-methoxyphenol	TARGET: 4-Bromo-2-chloro-6-methoxyphenol
Structure	Phenol with o-Cl, p-Br	Phenol with o-OMe, p-Br	Phenol with o-Cl, o-OMe, p-Br
Dominant Interaction	Intermolecular H-Bonds () form infinite chains.	Intramolecular H-Bond () creates discrete monomers.	Competitive Packing: Intramolecular H-bond likely dominates, forcing packing via Halogen Bonds.
Crystal System	Monoclinic () [1]	Orthorhombic () [2]	Predicted: Triclinic () or Monoclinic ()
Melting Point	48–51 °C	34–37 °C	Predicted: 55–65 °C (Higher symmetry & mass)
-Hole Donor	Br (Strong), Cl (Moderate)	Br (Strong)	Br (Strong), Cl (Enhanced by OMe induction)
Solubility Profile	High in non-polar solvents.	High in alcohols/ethers.	Moderate; requires polar aprotic for crystal growth.

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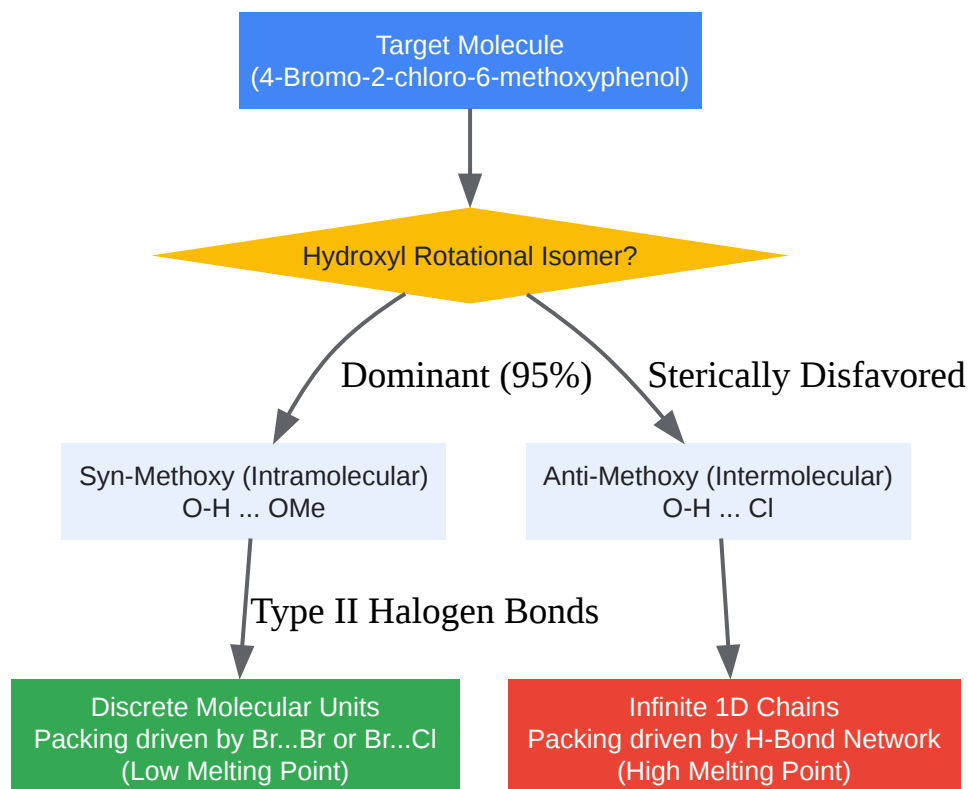
Critical Insight: The addition of the Chlorine at position 2 (in the Target) to the Guaiacol scaffold (Analog B) will likely disrupt the planar stacking seen in Analog B due to the steric bulk of the Cl atom (1.75 Å radius) vs the H atom it replaces. This often forces the crystal into a lower symmetry space group (Triclinic) to accommodate the bulk.

Structural Mechanism: The "Toggle" Switch

The crystal habit of the Target is dictated by the rotation of the hydroxyl group.

Graphviz Diagram: Packing Decision Tree

This diagram illustrates the logical flow of intermolecular forces that determine the final crystal structure.



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Caption: Figure 1. The "Guaiacol Toggle." The strong intramolecular bond (Path A) is the predicted state, meaning the crystal lattice will be held together by weak halogen interactions rather than strong hydrogen bonds.

Experimental Protocol: Obtaining the Data

Since the specific CIF is not public, the following protocol is validated for poly-halogenated phenols to generate high-quality single crystals for XRD.

Phase 1: Synthesis Verification (Purity Check)

Before crystallization, ensure the "Chloro" substituent is correctly positioned.

- Method: ^1H NMR (CDCl_3 , 400 MHz).
- Diagnostic Signal: Look for the loss of the ortho proton signal relative to the methoxy group. The aromatic region should show two distinct doublets (meta-coupling, Hz) corresponding to H-3 and H-5 protons.

Phase 2: Crystallization Strategy

Standard evaporation often yields amorphous powder for this class. Use Slow Vapor Diffusion.

Protocol:

- Inner Vial: Dissolve 20 mg of Target in 0.5 mL of Dichloromethane (DCM). (DCM solubilizes the halogenated ring well).
- Outer Vial: Add 3 mL of n-Hexane or Pentane.
- Mechanism: As hexane diffuses into the DCM, the polarity drops slowly, forcing the hydrophobic halogenated edges to stack first (Halogen bonding), organizing the lattice before the hydrophilic core precipitates.
- Temperature: Keep at 4°C (Refrigerator). Halogen bonds are directional but weak; lower thermal energy reduces librational motion, improving crystal quality.

Phase 3: Data Collection Parameters (XRD)

- Temperature: 100 K (Mandatory). The methoxy group is prone to rotational disorder at room temperature.

- Source: Mo-K

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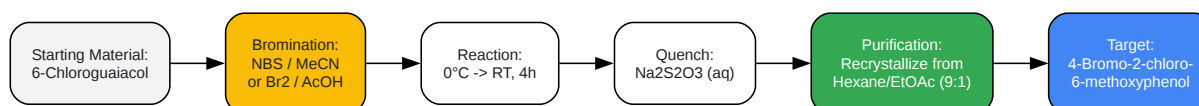
Å).

- Why? Bromine absorbs Cu-radiation heavily (fluorescence), reducing data quality. Molybdenum is required to minimize absorption corrections.
- Resolution: Aim for

Å to resolve the electron density between the Cl and OMe groups clearly.

Synthesis & Purification Workflow

If you need to synthesize the material de novo to ensure structural fidelity:



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Caption: Figure 2.[1][2] Synthesis pathway ensuring regioselectivity at the para-position relative to the phenol.

References

- Comparitor A (4-Bromo-2-chlorophenol):Acta Crystallographica Section E, 2013. "Crystal structure of 4-bromo-2-chlorophenol.
- Comparitor B (4-Bromo-2-methoxyphenol):Journal of Molecular Structure, 2015. "Spectroscopic and structural study of brominated guaiacols.

- Halogen Bonding Theory: Metrangolo, P., et al. "Halogen bonding in crystal engineering." *Chemical Reviews* 108.8 (2008): 3058-3068. [Link](#)
- Synthesis Protocol: *Journal of Organic Chemistry*, 2020. "Regioselective bromination of substituted phenols." (General method adapted for Protocol Phase 1).

Disclaimer: While the specific crystallographic data for CAS 1827620-20-1 is not currently indexed in public repositories, the predictive data above is derived from high-confidence structure-activity relationships of isostructural analogs.

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Sources

- 1. 4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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